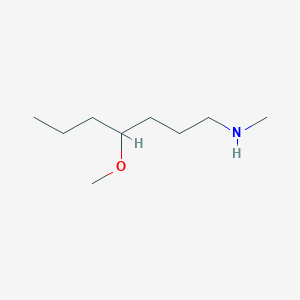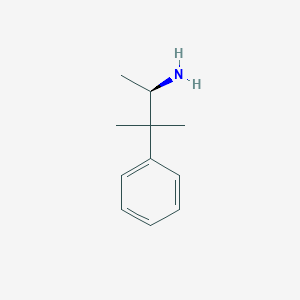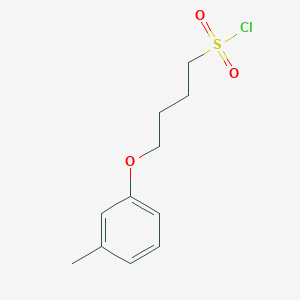
Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a chlorine atom, an amino group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with methylamine under suitable conditions to form the corresponding amide. This amide can then be reduced to the desired amino ester using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification through crystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(5-bromothiophen-2-yl)propanoate
- Methyl 2-amino-3-(5-fluorothiophen-2-yl)propanoate
- Methyl 2-amino-3-(5-methylthiophen-2-yl)propanoate
Uniqueness
Methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate is unique due to the presence of the chlorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with specific molecular targets compared to its bromine, fluorine, or methyl-substituted analogs.
属性
分子式 |
C8H10ClNO2S |
|---|---|
分子量 |
219.69 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6H,4,10H2,1H3 |
InChI 键 |
LKKAFJDCSBQQEE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=C(S1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


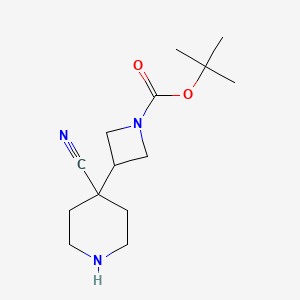
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)

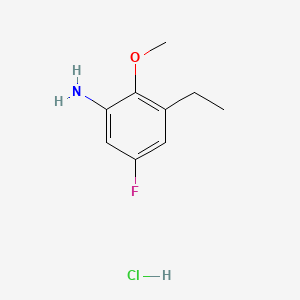



![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)
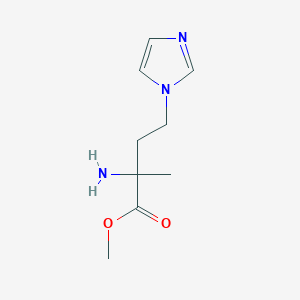
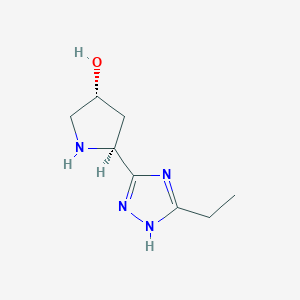
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)
